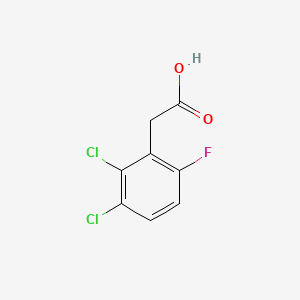

2,3-Dichloro-6-fluorophenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2,3-Dichloro-6-fluorophenylacetic acid, is a chlorinated and fluorinated phenylacetic acid derivative. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties have been explored. These related studies provide insights into the potential characteristics and behaviors of 2,3-Dichloro-6-fluorophenylacetic acid.

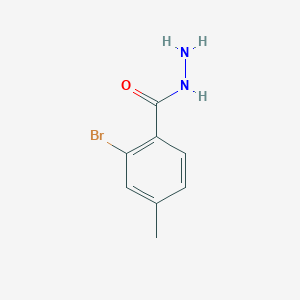

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was achieved starting from p-methylaniline and chloroacetic chloride, resulting in an overall yield of 66% . This suggests that a similar approach could potentially be applied to synthesize 2,3-Dichloro-6-fluorophenylacetic acid, with modifications to the starting materials and reaction conditions to account for the different substitution pattern on the aromatic ring.

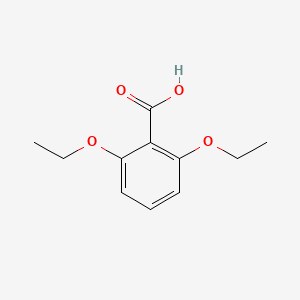

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structures of synthetic analogues derived from 3-chloro-4-hydroxyphenylacetic acid were confirmed by single X-ray crystallographic analysis . Additionally, co-crystals of 3-chloro-4-hydroxyphenylacetic acid with various co-formers exhibited specific hydrogen bonding motifs and weaker interactions such as C-H...O and π-π stacking . These findings indicate that 2,3-Dichloro-6-fluorophenylacetic acid may also form specific hydrogen bonding patterns and engage in weaker intermolecular interactions that could influence its crystalline structure.

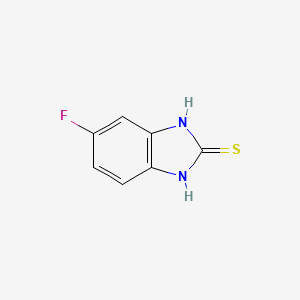

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their potential biological activities. For instance, a library of compounds based on the 3-chloro-4-hydroxyphenylacetic acid scaffold was evaluated for cytotoxicity and antiparasitic activity, although no significant activity was observed at the tested concentration . This suggests that the introduction of different functional groups, such as the fluorine atom in 2,3-Dichloro-6-fluorophenylacetic acid, could alter the chemical reactivity and biological activity of the compound.

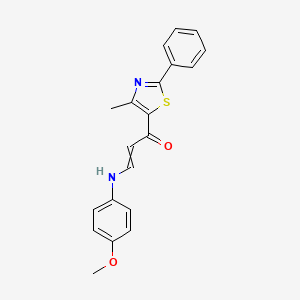

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques like FTIR spectroscopy and thermal analysis . The introduction of fluorine atoms has been shown to influence the photophysical properties of compounds, as seen in the high quantum yields of a chlorine-substituted 2,3-naphthalimide-based fluorophore in solvents of different polarity . Additionally, the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent has demonstrated the sensitivity of fluorine NMR chemical shifts to structural effects . These studies suggest that the physical and chemical properties of 2,3-Dichloro-6-fluorophenylacetic acid would likely be influenced by the presence of the chloro and fluoro substituents, potentially affecting its solubility, reactivity, and spectroscopic characteristics.

Applications De Recherche Scientifique

2,3-Dichloro-6-fluorophenylacetic acid is used as a chemical intermediate in the synthesis of several crop-protection products .

Application Summary

The compound is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in crop protection from pests .

Results or Outcomes

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .

Propriétés

IUPAC Name |

2-(2,3-dichloro-6-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQADAIPGCGGTQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393187 |

Source

|

| Record name | 2,3-Dichloro-6-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-fluorophenylacetic acid | |

CAS RN |

886497-57-0 |

Source

|

| Record name | 2,3-Dichloro-6-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B1306782.png)

![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)